

Technical Guide: Physical Properties of (R)-(+)-2-hydroxy-1,2,2-triphenylethyl acetate

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Compound of Interest

Compound Name: (R)-(+)-2-hydroxy-1,2,2-triphenylethyl acetate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physical properties of the chiral compound **(R)-(+)-2-hydroxy-1,2,2-triphenylethyl acetate**. Due to a prevalence of literature on its enantiomer, some properties are inferred based on established principles of stereochemistry. This document also outlines detailed, generalized experimental protocols for the determination of these properties.

Core Physical Properties

The physical characteristics of **(R)-(+)-2-hydroxy-1,2,2-triphenylethyl acetate** are crucial for its application in research and development, particularly in areas such as chiral synthesis and pharmaceutical development.

Table 1: Quantitative Physical Properties of **(R)-(+)-2-hydroxy-1,2,2-triphenylethyl acetate**

Property	Value	Source/Notes
Molecular Formula	$C_{22}H_{20}O_3$	[1]
Molecular Weight	332.40 g/mol	[1]
CAS Number	95061-47-5	[1]
Melting Point	237-240 °C (predicted)	Based on the experimentally determined melting point of its (S)-(-) enantiomer. [2] [3] Enantiomers typically have identical melting points.
Specific Rotation ($[\alpha]D$)	+213.0° to +216.0° (c=1 in pyridine, predicted)	Based on the experimentally determined specific rotation of its (S)-(-) enantiomer, which is -213.0° to -216.0°. [2] Enantiomers have equal and opposite specific rotations.
Boiling Point	Not available	Data not found in the searched literature.
Solubility	Sparingly soluble in water. [4] Soluble in organic solvents like pyridine (used for specific rotation measurements). [2]	General solubility in other common laboratory solvents has not been extensively documented.
Appearance	White solid (predicted)	Based on the description of its (S)-(-) enantiomer as crystals. [2] [3]

Table 2: Computational Chemistry Data

Property	Value	Source
Topological Polar Surface Area (TPSA)	46.53 Å ²	[1]
LogP (Octanol-Water Partition Coefficient)	4.2269	[1]
Hydrogen Bond Acceptors	3	[1]
Hydrogen Bond Donors	1	[1]

Experimental Protocols

Detailed methodologies for determining the key physical properties of a crystalline organic compound like **(R)-(+)-2-hydroxy-1,2,2-triphenylethyl acetate** are provided below. These are generalized protocols that represent standard laboratory practices.

Melting Point Determination

The melting point of a crystalline solid is a key indicator of its purity. A sharp melting range is characteristic of a pure substance.

Methodology:

- Sample Preparation: A small amount of the dry, crystalline **(R)-(+)-2-hydroxy-1,2,2-triphenylethyl acetate** is finely powdered.
- Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.
- Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.
- Heating: The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.
- Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has melted is

recorded as the end of the melting range. For a pure compound, this range should be narrow (typically ≤ 1 °C).

Specific Rotation Measurement

Specific rotation is a fundamental property of chiral compounds and is measured using a polarimeter. It is defined as the observed angle of optical rotation when plane-polarized light is passed through a sample of a specific concentration and path length.

Methodology:

- Solution Preparation: A precise concentration of **(R)-(+)-2-hydroxy-1,2,2-triphenylethyl acetate** is prepared by dissolving a known mass of the compound in a specific volume of a suitable solvent (e.g., pyridine, as used for its enantiomer). A common concentration is 1 g/100 mL.
- Polarimeter Calibration: The polarimeter is calibrated using a blank solvent-filled cell.
- Sample Measurement: The prepared solution is placed in a polarimeter cell of a known path length (typically 1 decimeter).
- Data Acquisition: The angle of rotation of plane-polarized light (usually at the sodium D-line, 589 nm) is measured at a constant temperature (e.g., 20 °C).
- Calculation: The specific rotation $[\alpha]$ is calculated using the formula: $[\alpha] = \alpha / (l \times c)$ where:
 - α is the observed rotation in degrees.
 - l is the path length in decimeters.
 - c is the concentration in g/mL.

Solubility Determination

Understanding the solubility of a compound in various solvents is essential for its purification, formulation, and use in chemical reactions.

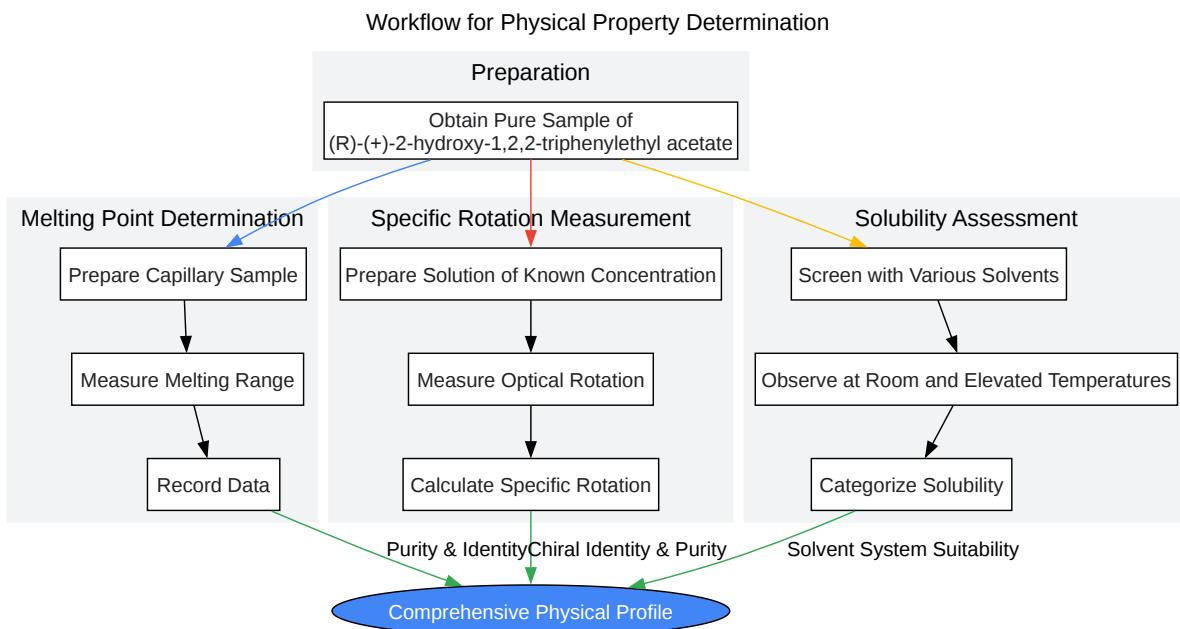
Methodology:

- Solvent Screening: A small, known amount (e.g., 10 mg) of **(R)-(+)-2-hydroxy-1,2,2-triphenylethyl acetate** is placed in a series of vials.
- Solvent Addition: A measured volume (e.g., 1 mL) of various solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane) is added to each vial.
- Observation at Room Temperature: The vials are agitated, and the solubility at room temperature is observed and categorized (e.g., soluble, partially soluble, insoluble).
- Observation at Elevated Temperature: For solvents in which the compound is sparingly soluble or insoluble at room temperature, the mixture is gently heated to determine if solubility increases with temperature.
- Quantitative Measurement (Optional): For a more precise determination, a saturated solution is prepared at a specific temperature. A known volume of the supernatant is then carefully removed, the solvent is evaporated, and the mass of the dissolved solid is weighed.

Visualizations

Experimental Workflow for Physical Property Determination

The following diagram illustrates the logical workflow for the experimental determination of the key physical properties of **(R)-(+)-2-hydroxy-1,2,2-triphenylethyl acetate**.

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Caption: Logical workflow for determining the physical properties of the target compound.

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